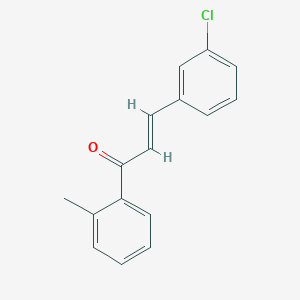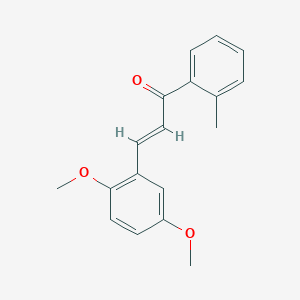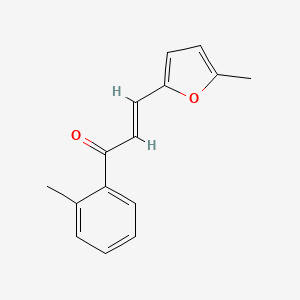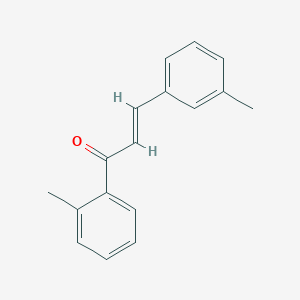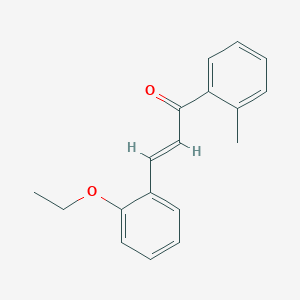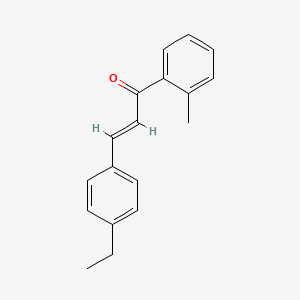
(2E)-3-(4-Ethylphenyl)-1-(2-methylphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(4-Ethylphenyl)-1-(2-methylphenyl)prop-2-en-1-one, also known as (2E)-3-(4-ethylphenyl)-2-methylprop-2-en-1-one, is a compound belonging to the family of substituted propenones. It is an organic compound with a molecular formula of C14H14O and a molecular weight of 198.26 g/mol. It has a molar refractivity of 42.1 cm3·mol-1 and a vapor pressure of 0.0017 mmHg at 25°C. This compound is of great interest to scientists due to its potential applications in a variety of fields, such as drug synthesis, medicinal chemistry, and materials science.
Mécanisme D'action
The mechanism of action of (2E)-3-(4-ethylphenyl)-2-methylprop-2-en-1-one is not well understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other pro-inflammatory compounds. This inhibition of COX-2 may lead to anti-inflammatory and analgesic effects, which may be beneficial in the treatment of certain conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-3-(4-ethylphenyl)-2-methylprop-2-en-1-one have not been extensively studied. However, it has been found to have potential anti-inflammatory and analgesic effects due to its ability to inhibit the enzyme cyclooxygenase-2 (COX-2). Additionally, this compound has been found to have potential antioxidant and anti-cancer effects due to its ability to interact with certain cellular proteins and enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using (2E)-3-(4-ethylphenyl)-2-methylprop-2-en-1-one in laboratory experiments is its availability and relatively low cost. Additionally, this compound is relatively easy to synthesize, making it a desirable option for laboratory experiments. However, this compound also has some limitations, such as its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
The potential applications of (2E)-3-(4-ethylphenyl)-2-methylprop-2-en-1-one are numerous and varied. Future research should focus on further exploring the biochemical and physiological effects of this compound, as well as its potential use in drug synthesis and the development of novel pharmaceuticals. Additionally, further research should be conducted on the potential applications of this compound in materials science and the synthesis of catalysts. Finally, future research should explore the potential of this compound as an inhibitor of other enzymes and proteins, as well as its potential use in the treatment of other diseases and conditions.
Méthodes De Synthèse
The synthesis of (2E)-3-(4-ethylphenyl)-2-methylprop-2-en-1-one can be achieved through a variety of methods. One such method is the Wittig reaction, which involves the reaction of a phosphorus ylide with an aldehyde or ketone. This method involves the use of a phosphorus ylide, such as Ph3P=CH2, and an aldehyde or ketone, such as (2E)-3-(4-ethylphenyl)-2-methylprop-2-enal. The reaction is catalyzed by a base, such as potassium hydroxide, and yields (2E)-3-(4-ethylphenyl)-2-methylprop-2-en-1-one as the product.
Applications De Recherche Scientifique
(2E)-3-(4-ethylphenyl)-2-methylprop-2-en-1-one has been studied extensively in the field of medicinal chemistry. It has been found to have potential applications in the synthesis of drugs and in the development of novel pharmaceuticals. This compound has also been studied for its potential use as a building block in the synthesis of other compounds, such as polymers and dyes. Additionally, it has been studied for its potential use in the synthesis of catalysts and for its potential applications in materials science.
Propriétés
IUPAC Name |
(E)-3-(4-ethylphenyl)-1-(2-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O/c1-3-15-8-10-16(11-9-15)12-13-18(19)17-7-5-4-6-14(17)2/h4-13H,3H2,1-2H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDMWSUGABRRFF-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

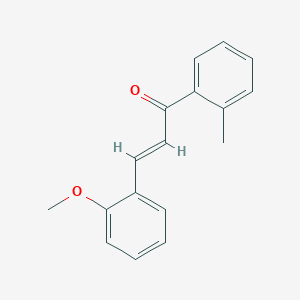

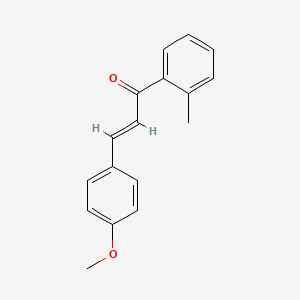

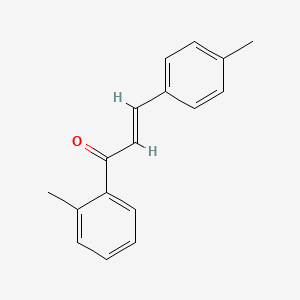

![3-Acetoxymethyl-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzoic acid methyl ester](/img/structure/B6346611.png)
